3-(Oxolan-2-yl)oxolane-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(oxolan-2-yl)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7-4-5(8(10)12-7)6-2-1-3-11-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINCBZDVMGZOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393105 | |
| Record name | [2,3'-Bifuran]-2',5'-dione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7370-72-1 | |
| Record name | [2,3'-Bifuran]-2',5'-dione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques for 3 Oxolan 2 Yl Oxolane 2,5 Dione and Its Polymeric Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for the structural analysis of "3-(Oxolan-2-yl)oxolane-2,5-dione" and its polymers. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the molecular structure and the assessment of sample purity.
One-dimensional ¹H and ¹³C NMR spectroscopy are the primary methods for verifying the successful synthesis and purity of "this compound". The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the unambiguous assignment of all protons and carbons in the molecule.
The introduction of the oxolan-2-yl substituent at the C-3 position would induce significant changes in the NMR spectra. The symmetry of the succinic anhydride (B1165640) ring is broken, leading to more complex splitting patterns. Below are the predicted ¹H and ¹³C NMR chemical shifts for "this compound".
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 3.2 - 3.4 | ddd | 9.0, 7.0, 4.0 |
| H-4a | 2.8 - 3.0 | dd | 18.0, 9.0 |
| H-4b | 2.6 - 2.8 | dd | 18.0, 4.0 |
| H-2' | 4.2 - 4.4 | m | - |
| H-3'a | 1.9 - 2.1 | m | - |
| H-3'b | 1.7 - 1.9 | m | - |
| H-4'a | 1.8 - 2.0 | m | - |
| H-4'b | 1.6 - 1.8 | m | - |
| H-5'a | 3.8 - 4.0 | m | - |
| H-5'b | 3.6 - 3.8 | m | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 172 - 175 |
| C-5 | 169 - 172 |
| C-3 | 40 - 45 |
| C-4 | 30 - 35 |
| C-2' | 75 - 80 |
| C-3' | 25 - 30 |
| C-4' | 24 - 29 |
| C-5' | 68 - 72 |
The purity of the sample can be assessed by the absence of signals corresponding to starting materials or byproducts. The integration of the proton signals should correspond to the number of protons in the molecule.
Two-dimensional NMR techniques are powerful tools for confirming the connectivity of atoms within the "this compound" molecule and for determining its stereochemistry.
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, cross-peaks would be expected between H-3 and the two H-4 protons, as well as between H-3 and H-2'. Within the oxolane ring, correlations would be observed between H-2' and the H-3' protons, and subsequently between the protons on C-3', C-4', and C-5'.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This allows for the definitive assignment of each carbon signal by identifying the proton(s) attached to it. For example, the signal for C-3 in the ¹³C spectrum would show a correlation to the H-3 signal in the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the succinic anhydride and oxolane rings. Key correlations would be expected from the H-2' proton to C-2, C-3, and C-4 of the anhydride ring, and from the H-3 proton to C-2' and C-5' of the oxolane ring.
The relative stereochemistry of the chiral centers at C-3 and C-2' can be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY, which identify protons that are close in space.
For the polymeric derivatives of "this compound," such as the corresponding polyester (B1180765), solid-state NMR (ssNMR) is an invaluable technique for probing the structure and dynamics in the solid state. Unlike solution NMR, which provides information on dissolved, mobile molecules, ssNMR can analyze insoluble or semi-crystalline polymers.
By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the polymer can be obtained. These spectra provide information on:
Chain Conformation and Packing: The chemical shifts in ssNMR are sensitive to the local conformation and packing of the polymer chains. Different crystalline polymorphs or amorphous regions can give rise to distinct signals.
Monomer Incorporation: ssNMR can confirm the successful polymerization and the integrity of the monomer units within the polymer backbone.
Chain Dynamics: By employing specific pulse sequences, ssNMR can probe the mobility of different segments of the polymer chain, such as the backbone and the side chains. This is particularly useful for understanding the glass transition and other thermal properties. For instance, studies on hypromellose acetate (B1210297) succinate (B1194679) (HPMC-AS) have utilized solid-state NMR to investigate intermolecular interactions between the polymer and a drug molecule, which is crucial for the stability of amorphous solid dispersions. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of "this compound" through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, which serves as a definitive confirmation of its identity.
For "this compound," with the chemical formula C₈H₁₀O₄, the theoretical exact mass can be calculated.
Calculated Exact Mass for C₈H₁₀O₄
| Ion Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 171.0652 |
| [M+Na]⁺ | 193.0471 |
| [M+K]⁺ | 209.0211 |
An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the presence of the target molecule.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the original molecule.
For "this compound," the fragmentation pattern would be expected to involve the characteristic cleavage of the anhydride and ether functionalities.
Predicted MS/MS Fragmentation of [C₈H₁₀O₄+H]⁺
| Fragment m/z | Plausible Fragment Structure/Formula | Neutral Loss |
| 153.0546 | [C₈H₉O₃]⁺ | H₂O |
| 125.0597 | [C₇H₉O₂]⁺ | CO₂ |
| 101.0233 | [C₄H₅O₃]⁺ | C₄H₅O |
| 71.0491 | [C₄H₇O]⁺ | C₄H₃O₃ |
The fragmentation pathways can help to confirm the connectivity between the two ring systems and provide further confidence in the structural assignment. For example, the loss of a C₄H₅O unit corresponding to the oxolane side chain would be a key indicator of the proposed structure. The feasibility of direct gas chromatography-mass spectrometry (GC-MS) of succinic anhydride has been demonstrated, although potential issues like isotope memory effects due to column adsorption have been noted. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, a molecule with multiple stereocenters, single-crystal X-ray diffraction is indispensable for unambiguously establishing its absolute stereochemistry. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. The resulting crystallographic data also reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the material's solid-state architecture.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Reaction Progress
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring the progression of polymerization.
Infrared (IR) Spectroscopy probes the vibrations of molecules that induce a change in the dipole moment. In the context of this compound, the IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the anhydride group. The ether linkage (C-O-C) of the oxolane rings also presents characteristic absorption bands. During polymerization, the disappearance of the anhydride-related peaks and the appearance of new ester carbonyl and hydroxyl group signals can be quantitatively monitored to track the reaction kinetics.
Raman Spectroscopy , which detects vibrations that cause a change in the polarizability of a molecule, provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also feature the characteristic carbonyl and ether stretches. Raman spectroscopy can be particularly advantageous for monitoring polymerization in aqueous or bulk systems due to the weak scattering of water.
| Functional Group | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| Anhydride C=O Stretch | 1850-1800 and 1780-1740 (symmetric and asymmetric) | 1850-1800 and 1780-1740 |
| Ether C-O-C Stretch | 1300-1000 | 1300-1000 |
| Ester C=O Stretch (in polymer) | 1750-1735 | 1750-1735 |
| O-H Stretch (in polymer) | 3500-3200 (broad) | 3500-3200 (broad) |
Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Understanding Reaction Pathways and Polymerization Behavior
Thermal analysis techniques are essential for characterizing the thermal properties of this compound and its polymers, providing insights into polymerization behavior and thermal stability.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point and enthalpy of fusion. During polymerization, DSC can monitor the heat of reaction, providing kinetic information. For the resulting polymer, DSC is crucial for identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), which are fundamental properties defining the polymer's service temperature and processing window.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is primarily used to evaluate the thermal stability of the polymer derived from this compound. The resulting data reveals the onset temperature of decomposition and the degradation profile of the material, which is critical for understanding its thermal limitations.
| Thermal Property | Technique | Information Obtained |
| Melting Point (Tm) of Monomer | DSC | Temperature at which the monomer transitions from solid to liquid |
| Enthalpy of Fusion (ΔHf) | DSC | Energy required to melt the monomer |
| Heat of Polymerization (ΔHp) | DSC | Enthalpy change associated with the polymerization reaction |
| Glass Transition Temperature (Tg) of Polymer | DSC | Temperature at which the amorphous polymer transitions from a glassy to a rubbery state |
| Melting Point (Tm) of Polymer | DSC | Temperature at which the crystalline polymer melts |
| Crystallization Temperature (Tc) of Polymer | DSC | Temperature at which the polymer crystallizes from the melt |
| Decomposition Temperature (Td) | TGA | Temperature at which the polymer begins to degrade |
Research Applications of 3 Oxolan 2 Yl Oxolane 2,5 Dione in Advanced Materials
Utilization as a Versatile Monomer for Polymer Synthesis
The dual functionality of 3-(Oxolan-2-yl)oxolane-2,5-dione allows for its incorporation into various polymer backbones, influencing their final properties. The anhydride (B1165640) ring can participate in ring-opening polymerization, while the oxolane (tetrahydrofuran) ring can impart flexibility and alter solubility characteristics.
Ring-opening polymerization (ROP) is a key method for the synthesis of biodegradable polyesters from cyclic monomers. The anhydride group in this compound can undergo ring-opening, typically in the presence of a suitable initiator and catalyst, to form a linear polyester (B1180765) chain. This process is analogous to the well-established ROP of other cyclic anhydrides, such as succinic anhydride and maleic anhydride, with epoxides. researchgate.net The resulting polyesters are of interest for biomedical applications and as environmentally benign plastics due to their potential for hydrolytic degradation. nih.gov The incorporation of the oxolane side group is anticipated to enhance the flexibility and amorphous nature of the resulting polyester, potentially leading to materials with lower glass transition temperatures compared to polyesters derived from simpler cyclic anhydrides. acs.org
The properties of polyesters are highly dependent on the specific monomers used. The following table illustrates the thermal properties of polyesters synthesized from different cyclic anhydrides, providing a basis for predicting the behavior of polymers derived from this compound.
Table 1: Thermal Properties of Polyesters from Ring-Opening Copolymerization of Various Anhydrides with Epoxides
| Dianhydride Monomer | Epoxide Comonomer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |
|---|---|---|---|
| Phthalic Anhydride | Cyclohexene Oxide | 50-60 | ~290 |
| Succinic Anhydride | Butylene Oxide | -39 to 38 | - |
| Glutaric Anhydride | Butylene Oxide | -39 to 38 | up to 310 |
Data is illustrative and based on analogous compounds. Actual values for polymers derived from this compound may vary.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. zeusinc.com They are typically synthesized through the polycondensation of a dianhydride and a diamine. While aromatic dianhydrides are most common, the use of aliphatic dianhydrides, such as this compound, can lead to polyimides with increased solubility and lower dielectric constants. vt.edu The presence of the flexible oxolane ring in the dianhydride structure is expected to disrupt chain packing, enhancing solubility in common organic solvents without significantly compromising thermal stability. rsc.org This improved processability is a significant advantage in the fabrication of polyimide films and coatings for microelectronics and aerospace applications.
The glass transition temperature (Tg) is a critical parameter for high-performance polymers. The table below shows a comparison of Tg for polyimides synthesized from different dianhydrides, highlighting the influence of the dianhydride structure on the final polymer properties.
Table 2: Glass Transition Temperatures of Polyimides from Various Dianhydrides
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | 302 |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 4,4'-Oxydianiline (ODA) | 276 |
| 4,4′-(4,4′-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | Various Diamines | 218 - 250 |
This data is for illustrative purposes and based on analogous compounds. nih.govmdpi.com
The presence of the oxolane side group in this compound offers opportunities for tailoring polymer microstructures. This functional group can influence the polymer's solubility, chain conformation, and interactions with other molecules. By strategically incorporating this monomer into copolymers, it is possible to create materials with specific properties, such as amphiphilicity for self-assembly into micelles or vesicles. Furthermore, the oxolane moiety can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to create advanced materials with tailored functionalities.
Role as a Cross-Linking Agent in Material Design
The anhydride functionality of this compound can react with nucleophilic groups, such as hydroxyl (-OH) and amine (-NH2) groups, present in other polymers. This reactivity allows it to act as a cross-linking agent, forming a three-dimensional network structure that enhances the mechanical properties and stability of the material.
Superabsorbent hydrogels are cross-linked hydrophilic polymers capable of absorbing and retaining large amounts of water. nih.gov Cyclic anhydrides can be used to crosslink natural polymers like cellulose (B213188) or synthetic polymers with hydroxyl groups. The anhydride ring of this compound can react with the hydroxyl groups of a polymer backbone, forming ester linkages and creating a cross-linked network. The resulting hydrogel's swelling capacity is influenced by the cross-linking density. nih.gov The presence of the hydrophilic oxolane group in the cross-linker could potentially enhance the water-absorbing properties of the hydrogel. These materials have applications in agriculture for water retention in soil, as well as in hygiene products.
The water absorbency of hydrogels is a key performance metric. The following table provides a comparison of the swelling capacity of hydrogels with different cross-linking agents.
Table 3: Swelling Capacity of Superabsorbent Hydrogels with Different Cross-linkers
| Polymer Backbone | Cross-linking Agent | Swelling Capacity (g/g) |
|---|---|---|
| Poly(acrylic acid) | N,N'-methylenebisacrylamide | ~540 |
| Poly(acrylic acid) with Porous Calcium Carbonate | N,N'-methylenebisacrylamide | up to 935 |
| Poly(aspartic acid) based | Branched Poly(aspartic acid) | up to 1120 |
Data is for illustrative purposes and shows the range of swelling capacities achievable with different hydrogel systems. nih.govsemanticscholar.orgmdpi.com
The reactivity of the anhydride group makes this compound a suitable cross-linking agent for the formulation of functional coatings and polymeric networks. When blended with polymers containing hydroxyl or amine functionalities, it can undergo a curing reaction upon heating or catalysis to form a durable, cross-linked film. tue.nl The oxolane moiety can influence the surface properties of the coating, such as adhesion and wettability. tue.nl Anhydride-functionalized polymers have been shown to improve adhesion to metal substrates, which is a critical property for protective coatings. nih.gov The surface energy of a coating is a measure of its wettability and adhesion characteristics.
The table below presents the surface energy of various polymers, which is a key factor in the performance of coatings.
Table 4: Surface Energy of Various Polymers
| Polymer | Surface Energy (dynes/cm) |
|---|---|
| Polyimide | 40 |
| Polyethylene terephthalate (B1205515) (PET) | 42 |
| Polycarbonate (PC) | 46 |
| Polypropylene (PP) | 30 |
This data provides a general comparison of polymer surface energies. tstar.com
Research on "this compound" in Advanced Materials Not Found in Existing Literature
Extensive research into the scientific literature and available data reveals a significant lack of specific information regarding the applications of the chemical compound This compound in the development of advanced materials as outlined. Despite a thorough search for its use in textile modification, as a precursor for advanced ionomers, and in the design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), no dedicated research or detailed findings concerning this particular molecule in these contexts could be located.
The inquiry sought to detail the application of this compound in several specialized areas:
Application in Textile Modification: The request specified information on its use in creating wrinkle-free fabrics. While the field of textile modification for wrinkle resistance is well-established, with various cross-linking agents and polymers being utilized, there is no available research that points to the use of this compound for this purpose. General approaches to wrinkle-free fabrics often involve the use of formaldehyde-based resins or polycarboxylic acids that can form crosslinks with cellulose fibers in cotton. However, the role of this specific oxolane derivative in such processes is not documented.
Precursor for Advanced Ionomers: The query also included its potential as a precursor for ionomers with tunable conductivities. Ionomers are polymers that contain ionic functional groups, and their conductivity is a key feature for applications in membranes, fuel cells, and other electrochemical devices. The synthesis of ionomers typically involves the polymerization of monomers containing ionic or ionizable groups. There is currently no evidence in the available literature to suggest that this compound is being explored or utilized as a precursor for such materials.
Ligand Design for MOFs and COFs: A further area of interest was its role in the design of ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are known for their high porosity and large surface areas, making them suitable for gas storage, catalysis, and separation. The properties of MOFs and COFs are heavily dependent on the organic ligands used in their synthesis. While the design of novel ligands is a vibrant area of research, there are no published studies that describe the synthesis or application of ligands derived from this compound for the construction of MOFs or COFs.
Theoretical and Computational Studies on 3 Oxolan 2 Yl Oxolane 2,5 Dione
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
No published studies were found that performed quantum chemical calculations on 3-(Oxolan-2-yl)oxolane-2,5-dione. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's electronic structure and predict its properties.
Prediction of Molecular Conformations and Isomers
There are no available computational studies that predict the stable molecular conformations or potential isomers of this compound. Conformational analysis would be crucial to understanding the three-dimensional structure and flexibility of the molecule, which in turn influences its physical and chemical behavior.
Analysis of Bonding Characteristics via Natural Bond Orbital (NBO) Theory
A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature. NBO analysis is a powerful tool used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule.
Reactivity Descriptors and Frontier Molecular Orbitals (FMO)
Information regarding the reactivity descriptors and Frontier Molecular Orbitals (HOMO-LUMO gap) for this compound is not available. This type of analysis is fundamental for predicting the reactivity of a molecule, including its susceptibility to nucleophilic or electrophilic attack.
Mechanistic Modeling of Synthesis and Polymerization Reactions
No computational studies have been found that model the synthesis or polymerization reactions of this compound.
Simulation of Catalytic Cycles and Energy Barriers
There are no published simulations of catalytic cycles or calculations of energy barriers for the synthesis or polymerization of this compound. Such studies would provide valuable insights into reaction mechanisms and help in the design of efficient synthetic routes.
Solvent Effects on Reaction Pathways and Selectivity
The influence of solvent effects on the reaction pathways and selectivity of this compound has not been computationally investigated. Understanding solvent effects is critical for optimizing reaction conditions and controlling product outcomes.
Kinetic Modeling for Predicting Reaction Outcomes
Kinetic modeling serves as a powerful computational tool for predicting the outcomes of chemical reactions involving this compound. By simulating the reaction pathways and calculating the rate constants for each elementary step, it is possible to forecast the distribution of products under various reaction conditions, such as temperature, pressure, and catalyst concentration. This is particularly valuable for understanding and optimizing polymerization reactions or degradation pathways.
For instance, in the context of ring-opening polymerization of this compound, kinetic models can predict the rate of monomer consumption and the evolution of polymer chain lengths over time. These models typically incorporate differential equations representing the concentration changes of reactants, intermediates, and products. The parameters for these equations, primarily the rate constants (k), are often derived from quantum chemical calculations or experimental data.
A hypothetical kinetic model for the acid-catalyzed hydrolysis of this compound could be developed to predict the formation of the corresponding dicarboxylic acid. The model would consider the pre-equilibrium protonation of a carbonyl oxygen, followed by the rate-determining nucleophilic attack of water, and subsequent ring opening. By solving the associated rate equations, one can predict the half-life of the reactant and the yield of the product under varying pH and temperature.
Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound
| Temperature (°C) | pH | Predicted Rate Constant (k, s⁻¹) | Predicted Half-life (s) |
| 25 | 5 | 1.2 x 10⁻⁶ | 577,622 |
| 25 | 7 | 1.0 x 10⁻⁸ | 69,314,718 |
| 50 | 5 | 9.8 x 10⁻⁶ | 70,729 |
| 50 | 7 | 8.1 x 10⁻⁸ | 8,557,372 |
Structure-Reactivity Relationships Derived from Computational Data
Computational chemistry provides profound insights into the relationship between the molecular structure of this compound and its chemical reactivity. Methods such as Density Functional Theory (DFT) are employed to calculate a variety of molecular descriptors. These descriptors, including atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and electrostatic potential maps, can be correlated with experimental or predicted reactivity.
For this compound, the presence of two distinct oxolane rings and an anhydride (B1165640) functionality creates multiple potential sites for nucleophilic or electrophilic attack. Computational analysis can pinpoint the most reactive sites. For example, the carbonyl carbons of the anhydride group are expected to have significant positive partial charges, making them susceptible to nucleophilic attack, which is the key step in polymerization and hydrolysis reactions. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons; a lower LUMO energy suggests higher reactivity towards nucleophiles.
By systematically modifying the structure—for instance, by introducing substituents—and recalculating these descriptors, a quantitative structure-reactivity relationship (QSRR) can be established. This allows for the rational design of derivatives with tailored reactivity.
Table 2: Hypothetical Computational Data for Reactivity Analysis of this compound
| Atomic Center | Calculated Mulliken Charge (e) | LUMO Energy Contribution (%) | Predicted Reactivity |
| Anhydride Carbonyl C1 | +0.78 | 45 | Highly Susceptible to Nucleophilic Attack |
| Anhydride Carbonyl C4 | +0.75 | 38 | Susceptible to Nucleophilic Attack |
| Ether Oxygen (THF ring) | -0.55 | <1 | Low |
| Anhydride Oxygen | -0.62 | 5 | Moderate |
Predictive Modeling for Material Design and Property Correlation
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, enables the design of new materials with desired physical and chemical properties based on the molecular structure of monomers like this compound. QSPR models establish a mathematical correlation between the structural or physicochemical properties of a molecule (descriptors) and a specific macroscopic property of the resulting material, such as a polymer.
In the case of polymers derived from this compound, QSPR models could predict properties like glass transition temperature (Tg), tensile strength, thermal stability, and biodegradability. The descriptors used in these models can range from simple constitutional indices (e.g., molecular weight) to more complex quantum-chemical parameters.
The development of a QSPR model involves several steps: creating a dataset of molecules with known properties, calculating a wide range of molecular descriptors for each molecule, selecting the most relevant descriptors using statistical methods, and finally, building and validating a mathematical model. For instance, a model might reveal that increased rotational freedom in the polymer backbone, influenced by the stereochemistry of the 3-(Oxolan-2-yl) substituent, leads to a lower glass transition temperature. This predictive capability accelerates the discovery of new polymers, reducing the need for extensive empirical synthesis and testing.
Table 3: Hypothetical QSPR Model for Predicting Polymer Properties from this compound Derivatives
| Derivative of this compound | Molecular Descriptor (e.g., Wiener Index) | Predicted Glass Transition Temp. (Tg, °C) | Predicted Tensile Strength (MPa) |
| Unsubstituted | 450 | 110 | 55 |
| 4-Methyl substituted | 480 | 115 | 58 |
| 4-tert-Butyl substituted | 550 | 125 | 62 |
| 3'-Hydroxy substituted | 465 | 120 (due to H-bonding) | 65 |
Future Directions and Emerging Research Opportunities for 3 Oxolan 2 Yl Oxolane 2,5 Dione
Innovations in Green and Sustainable Synthetic Routes for Dianhydrides
The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly processes. For dianhydrides like 3-(Oxolan-2-yl)oxolane-2,5-dione, future research will heavily focus on developing green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
One promising avenue is the use of bio-based starting materials. The oxolane-2,5-dione (succinic anhydride) portion of the molecule can be derived from butanedioic acid, which is increasingly produced through the fermentation of biomass. reactory.app The tetrahydrofuran (B95107) (oxolane) moiety also has potential for bio-based sourcing. Research into the catalytic conversion of biomass-derived furfural (B47365) and other platform chemicals into tetrahydrofuran derivatives is an active area.
The principles of green chemistry can be further applied by exploring alternative reaction media and catalysts. mdpi.com Deep eutectic solvents (DESs), for instance, are emerging as a green platform for chemical synthesis due to their low vapor pressure, tunability, and ability to dissolve a wide range of chemicals. rsc.org The use of heterogeneous catalysts, particularly those derived from natural materials like zeolites, could lead to more efficient and easily separable reaction systems, reducing the reliance on traditional homogeneous catalysts. mdpi.com
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Approach | Description | Potential Advantages |
| Bio-based Feedstocks | Utilization of renewable resources such as biomass-derived butanedioic acid and tetrahydrofuran precursors. | Reduced reliance on fossil fuels, lower carbon footprint. |
| Green Solvents | Replacement of volatile organic compounds with alternatives like deep eutectic solvents or water. | Improved safety, reduced environmental pollution. rsc.org |
| Heterogeneous Catalysis | Employment of solid catalysts, including those from natural sources, to facilitate the reaction. | Ease of catalyst separation and recycling, potential for continuous flow processes. mdpi.com |
| Energy Efficiency | Development of synthetic routes that operate at lower temperatures and pressures. | Reduced energy consumption and operational costs. |
High-Throughput Screening and Automated Synthesis of Derivatives
To unlock the full potential of this compound, a systematic exploration of its chemical space is necessary. High-throughput screening (HTS) and automated synthesis are powerful tools that can accelerate the discovery and optimization of new derivatives with desired properties. atrandi.com
By combining robotic automation with miniaturized assays, researchers can rapidly synthesize and evaluate large libraries of compounds derived from this compound. mdpi.com For example, HTS could be employed to screen for derivatives with enhanced thermal stability, specific solubility profiles, or improved biocompatibility for biomedical applications. The development of HTS methods for polyanhydride nanoparticles has already demonstrated the potential to efficiently screen for properties like drug encapsulation and release kinetics. nih.gov
Automated synthesis platforms can be programmed to perform a variety of chemical reactions, such as esterifications, amidations, and polymerizations, on the this compound core. This allows for the systematic modification of the molecule's structure and the rapid generation of structure-activity relationships.
Integration of Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design. youtube.comresearchgate.net These computational tools can navigate the vast chemical space to identify novel molecules with optimized properties, a task that would be prohibitively time-consuming and expensive using traditional experimental approaches. youtube.com
For this compound, AI and ML algorithms can be trained on existing chemical data to predict the properties of new, unsynthesized derivatives. Generative models, such as chemical language models, can propose entirely new molecular structures based on a desired set of properties. youtube.com This "inverse design" approach starts with the desired function and works backward to identify the optimal chemical structure.
Table 2: Applications of AI and Machine Learning in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Training models to predict the physicochemical and biological properties of novel derivatives. | Faster identification of promising candidates for specific applications. digitellinc.com |
| Generative Molecular Design | Using generative models to propose new molecular structures with desired properties. | Discovery of novel and non-intuitive chemical structures. youtube.comyoutube.com |
| Reaction Optimization | Predicting optimal reaction conditions to maximize yield and minimize byproducts. | More efficient and sustainable synthesis processes. |
| Polymer Design | Designing polymers with tailored properties by predicting the performance of different monomer combinations. | Accelerated development of advanced materials with specific functionalities. |
Development of In-situ and Operando Spectroscopic Techniques for Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and polymerization of this compound. The development and application of in-situ and operando spectroscopic techniques provide a window into the reacting system, allowing for real-time monitoring of chemical transformations as they occur.
Techniques such as in-situ infrared (IR) and Raman spectroscopy have proven to be invaluable for monitoring polyimide synthesis from dianhydrides. optica.orgnih.govresearchgate.net These methods can track the consumption of reactants, the formation of intermediates like poly(amic acid), and the appearance of the final polymer product. optica.orgnih.govresearchgate.net By analyzing the spectral changes over time, detailed kinetic information can be extracted.
In-situ Raman spectroscopy is also well-suited for studying reactions in challenging environments, such as in supercritical water, which could be relevant for green synthesis routes. acs.org Furthermore, Fourier-transform infrared spectroscopy (FTIR) has been used to monitor solid-state reactions of dianhydrides, providing insights into reaction mechanisms in the absence of a solvent. acs.org The application of these advanced spectroscopic techniques to the synthesis and polymerization of this compound will enable a more fundamental understanding of the underlying chemical processes.
Expanding the Portfolio of Advanced Materials Applications
The unique combination of a dianhydride and a tetrahydrofuran moiety in this compound suggests its potential as a monomer for a wide range of advanced materials. Future research will likely focus on expanding its applications beyond traditional uses.
One area of interest is the development of high-performance polymers. The incorporation of the rigid dianhydride unit can impart high thermal stability, while the flexible tetrahydrofuran linker can enhance solubility and processability. By carefully selecting co-monomers, it may be possible to synthesize polyimides or polyesters with a desirable balance of properties, such as high glass transition temperatures and low coefficients of thermal expansion, which are sought after for applications in microelectronics and aerospace. researchgate.net
The biodegradability of the ester linkages in polymers derived from this compound also opens up possibilities in the biomedical field. Polyanhydrides are known for their surface-eroding properties and have been explored for controlled drug delivery applications. nih.gov Derivatives of this compound could be designed to create biodegradable polymers for use in medical implants, tissue engineering scaffolds, and drug delivery systems.
Elucidation of Complex Reaction Networks and Undesired Side Reactions
To achieve precise control over the synthesis and polymerization of this compound, a thorough understanding of the complex reaction networks and potential side reactions is essential. Future research will need to focus on elucidating these intricate pathways.
The use of in-situ spectroscopic techniques, as discussed in section 7.4, will be critical in this endeavor. These methods can help to identify transient intermediates and provide evidence for competing reaction pathways. optica.orgnih.govresearchgate.net By combining experimental data with computational modeling, a comprehensive picture of the reaction landscape can be constructed, enabling the development of strategies to suppress side reactions and maximize the yield and purity of the desired products.
Q & A
Q. What are the established synthetic routes for preparing 3-(Oxolan-2-yl)oxolane-2,5-dione, and what are the critical reaction parameters?
The synthesis of substituted oxolane-2,5-dione derivatives typically involves the reaction of maleic anhydride with substituted alcohols or alkenes under controlled conditions. For example, polyisobutylene succinic anhydride (a structurally similar compound) is synthesized via the reaction of maleic anhydride with polyisobutylene at elevated temperatures (150–200°C) in an inert atmosphere . Key parameters include:
- Temperature control : Excessive heat may lead to side reactions (e.g., decomposition or polymerization).
- Catalyst selection : Lewis acids (e.g., AlCl₃) or radical initiators can enhance regioselectivity .
- Solvent choice : Non-polar solvents (e.g., toluene) improve reaction homogeneity and yield .
Example Reaction Setup :
| Parameter | Condition |
|---|---|
| Reactants | Maleic anhydride + substituted alkene |
| Temperature | 150–200°C |
| Catalyst | AlCl₃ (0.5–1.0 mol%) |
| Reaction Time | 4–8 hours |
| Yield | 60–85% (depending on purity) |
Q. How can the structural purity of this compound be verified experimentally?
Structural characterization requires a combination of techniques:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles with high precision. SHELX software (e.g., SHELXL) is widely used for refinement, achieving mean C–C bond deviations of 0.002 Å and R-factors < 0.05 .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the oxolane ring protons resonate at δ 2.5–3.5 ppm, while carbonyl carbons appear at ~170 ppm .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₈H₁₀O₅: calc. 186.0528, observed 186.0525) .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
Critical properties include:
Advanced Research Questions
Q. How can this compound be functionalized for applications in advanced materials (e.g., polymers or adsorbents)?
The anhydride group enables covalent modifications:
- Grafting onto polymers : React with hydroxyl or amine groups on cellulose nanofibers to create heavy metal adsorbents. For example, Stephen et al. (2011) achieved 85% Pb²⁺ adsorption capacity using oxolane-2,5-dione-modified cellulose .
- Crosslinking agent : Incorporate into epoxy resins to enhance thermal stability. Optimal curing occurs at 120°C with triethylamine as a catalyst .
Experimental Design Tip :
- Monitor reaction progress via FT-IR (disappearance of anhydride C=O peak at 1850 cm⁻¹) .
Q. What analytical challenges arise when resolving contradictory data on the reactivity of this compound in different solvent systems?
Discrepancies in reactivity often stem from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating nucleophilic attacks, while non-polar solvents favor slower, more selective reactions .
- Trace moisture : Hydrolysis of the anhydride to dicarboxylic acids can occur in humid environments, skewing kinetic data .
Mitigation Strategies :
Q. How can computational modeling complement experimental studies of this compound’s electronic structure?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Electrophilicity : The anhydride moiety has a high electrophilicity index (~3.5 eV), explaining its reactivity with nucleophiles .
- Conformational stability : The oxolane ring adopts a puckered conformation, reducing steric strain .
Validation : Match computed IR spectra with experimental data (e.g., C=O stretching frequencies within ±10 cm⁻¹) .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on safety data sheets (SDS):
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Note : Chronic toxicity data are unavailable; treat as a potential sensitizer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
